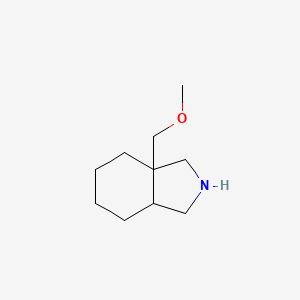

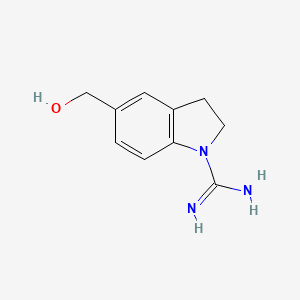

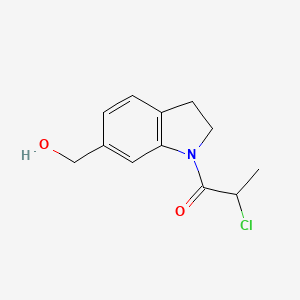

![molecular formula C13H24N2O2 B1478902 3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one CAS No. 2098110-05-3](/img/structure/B1478902.png)

3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and characterization of the product .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Antitubercular Drug Development

This compound has been identified as a building block in the synthesis of a potent nitrofuran antitubercular lead. By exploring diverse variants of the molecular periphery, including various azole substituents, researchers have developed compounds with significant in vitro inhibitory activities against Mycobacterium tuberculosis H37Rv. One such compound exhibited a minimal inhibitory concentration of 0.016 μg/mL, indicating its potential as a strong candidate for treating tuberculosis .

Biotechnology: Enzyme Inhibition Studies

In biotechnological research, this compound’s derivatives are being studied for their ability to interact with bacterial enzymes. The nitrofuran moiety, which can be linked to the core structure, undergoes reduction by bacterial enzymes, leading to the generation of reactive intermediates. These intermediates are lethal to bacteria, making them a focus of study for developing new antibacterial strategies .

Pharmacology: Optimization of Therapeutic Agents

The optimization of the molecular periphery of nitrofuran compounds, which can be derived from this compound, is a significant area of interest in pharmacology. By modifying the molecular structure, scientists aim to increase the potency of nitrofuran antibacterials while reducing their systemic toxicity. This approach is crucial for creating effective drugs against multidrug-resistant strains of bacteria .

Organic Synthesis: Diversity-Oriented Synthesis

This compound serves as a versatile building block in diversity-oriented synthesis. It allows for the creation of a variety of compounds by modifying the molecular periphery. This method is particularly useful for generating libraries of molecules for high-throughput screening in drug discovery, enabling the identification of compounds with desirable biological activities .

Chemical Engineering: Process Optimization

In chemical engineering, the synthesis and application of this compound are studied to optimize production processes. The goal is to develop efficient, scalable, and cost-effective methods for synthesizing this compound and its derivatives, which are valuable in various industrial applications. This includes improving reaction conditions, yield, and purity, which are critical for commercial-scale production .

Medicinal Chemistry: Drug Design

The core structure of this compound is being utilized in medicinal chemistry for the design of new drugs. By attaching different functional groups, researchers can create compounds with specific pharmacological properties. This process involves a deep understanding of structure-activity relationships and the ability to predict how changes in the molecular structure will affect biological activity .

Material Science: Functional Materials Development

Finally, in material science, the derivatives of this compound are being explored for the development of functional materials. These materials have potential applications in various fields, including electronics, coatings, and sensors. The unique properties of the spirocyclic core can lead to materials with novel characteristics .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-1-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-2-17-9-11-8-15(12(16)4-7-14)10-13(11)5-3-6-13/h11H,2-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRPTYYGKPVOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC12CCC2)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

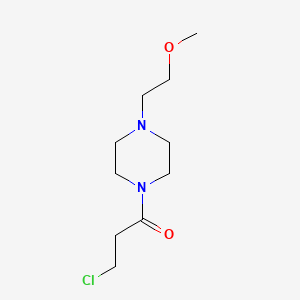

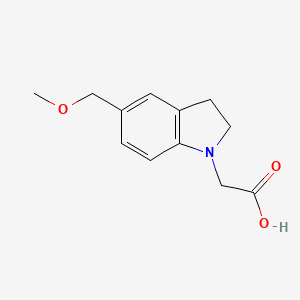

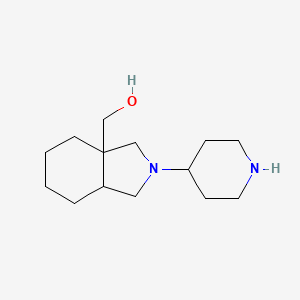

![2-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid](/img/structure/B1478822.png)

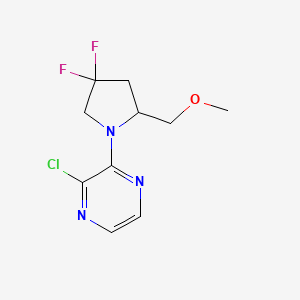

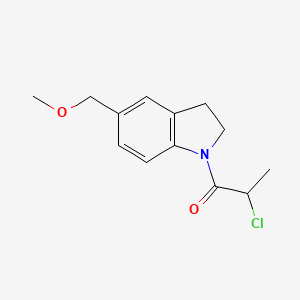

![2-azido-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1478827.png)

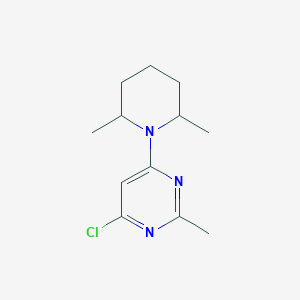

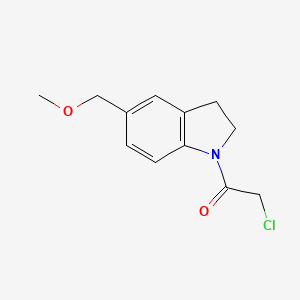

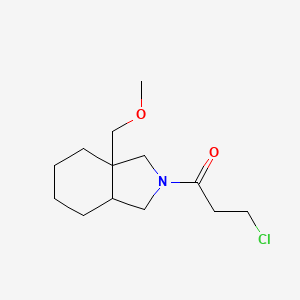

![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478841.png)